molecular formula C20H22O5 B14763298 5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one

5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one

Cat. No.: B14763298
M. Wt: 342.4 g/mol
InChI Key: BNQVOLABMSPYIU-UHFFFAOYSA-N
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Description

5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one is a complex organic compound belonging to the class of chromanones. This compound is characterized by its unique structural framework, which includes a pyranochromenone core with hydroxy and dimethyl substituents. It is known for its potential biological activities and is a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a hydroxybenzaldehyde with a suitable diketone, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and cost-effectiveness. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and structural integrity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted chromanones, each with distinct chemical and biological properties .

Scientific Research Applications

5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, as a PDE5 inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cyclic guanosine monophosphate (cGMP), leading to vasodilation and increased blood flow .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. Its potential as a PDE5 inhibitor sets it apart from other similar compounds .

Properties

Molecular Formula

C20H22O5

Molecular Weight

342.4 g/mol

IUPAC Name

5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one

InChI

InChI=1S/C20H22O5/c1-20(2)8-7-13-16(25-20)9-15(22)17-18(23)14(10-24-19(13)17)11-3-5-12(21)6-4-11/h3-8,10,13,15-17,19,21-22H,9H2,1-2H3

InChI Key

BNQVOLABMSPYIU-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2C(O1)CC(C3C2OC=C(C3=O)C4=CC=C(C=C4)O)O)C

Origin of Product

United States

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